molecular formula C8H15NO B13156197 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one

2-Methyl-1-(pyrrolidin-2-yl)propan-1-one

Cat. No.: B13156197
M. Wt: 141.21 g/mol
InChI Key: PBQZSVNJVABPPR-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyrrolidin-2-yl)propan-1-one (CAS 1600954-08-2) is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol [ ]. It features a ketone group linked to a 2-methylpyrrolidine ring, making it a valuable nitrogen-containing building block in organic and medicinal chemistry research. Compounds with pyrrolidine-ketone scaffolds are recognized in scientific literature as important intermediates in organic synthesis [ ][ ]. Specifically, structurally similar molecules have been identified as key precursors in the development of pharmacologically active molecules, such as antihistaminics [ ]. As a chiral pyrrolidine derivative, this compound is of significant interest for researchers exploring novel synthetic pathways and developing new chemical entities in a laboratory setting. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-methyl-1-pyrrolidin-2-ylpropan-1-one

InChI

InChI=1S/C8H15NO/c1-6(2)8(10)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3

InChI Key

PBQZSVNJVABPPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one typically involves the reaction of 2-pyrrolidinone with isobutyraldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyrrolidin-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(pyrrolidin-2-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one

  • Molecular Formula: C₁₄H₁₉NO
  • Key Features: A phenyl group replaces the pyrrolidin-2-yl substituent, enhancing aromaticity and steric bulk. The crystal structure (monoclinic, space group P2₁/c) reveals intermolecular C–H···O interactions stabilizing molecular chains .
  • Applications: Intermediate in synthesizing [(piperidinoalkanoyl)phenyl]propionates for antihistaminics .

2-Methyl-1-(pyridin-2-yl)propan-1-one

  • Molecular Formula: C₉H₁₁NO
  • Key Features : Pyridine ring (aromatic, electron-deficient) replaces pyrrolidine. NMR data (¹H: δ 8.65–7.45 ppm; ¹³C: δ 205.6 ppm for carbonyl) indicate distinct electronic environments vs. pyrrolidine analogs. Exists as a colorless oil .
  • Applications : Substrate in rhodium-catalyzed asymmetric hydrogenation .

2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-one

  • Molecular Formula : C₁₁H₁₁F₃O
  • Key Features : Electron-withdrawing trifluoromethyl group enhances electrophilicity. Synthesized via Grignard reactions .
  • Applications : Precursor in fungicide development .

α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one)

  • Molecular Formula: C₁₅H₂₁NO
  • Key Features: Extended alkyl chain and phenyl group confer potent psychostimulant activity via dopamine/norepinephrine transporter inhibition .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Spectral Data (NMR/MS)
2-Methyl-1-(pyrrolidin-2-yl)propan-1-one C₁₀H₁₃NO₂ 179.22 Not reported CAS: 41661-55-6
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one C₁₄H₁₉NO 217.30 Crystalline solid ¹³C NMR (carbonyl): ~210 ppm
2-Methyl-1-(pyridin-2-yl)propan-1-one C₉H₁₁NO 149.19 Colorless oil ¹H NMR (CDCl₃): δ 8.65–7.45 ppm
α-PVP C₁₅H₂₁NO 231.33 Powder/tablet HRMS: m/z 232.1701 (calc.)

Biological Activity

2-Methyl-1-(pyrrolidin-2-yl)propan-1-one, often referred to as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its complex molecular structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its role in various biological processes. The presence of the methyl group and the unique arrangement of functional groups enhance its reactivity and potential interactions with biological targets.

Neurotransmitter Modulation

Research indicates that 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one exhibits stimulant properties by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism suggests its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and depression .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal properties. For instance, certain pyrrolidine derivatives showed significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one may also possess similar antimicrobial properties.

The mechanism through which 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one exerts its effects involves interaction with neurotransmitter receptors in the central nervous system. By binding to these receptors, the compound enhances neuronal activity, leading to increased stimulation .

Study on Neurotransmitter Release

A study conducted on related compounds indicated that structural modifications in pyrrolidine derivatives could significantly influence their ability to modulate neurotransmitter release. The findings suggested that even minor changes in the molecular structure could enhance or diminish pharmacological activity, emphasizing the importance of structural specificity in drug design.

Antimicrobial Efficacy

A comparative study evaluated various pyrrolidine derivatives' antimicrobial activities. The results showed that compounds with similar structures to 2-Methyl-1-(pyrrolidin-2-yl)propan-1-one exhibited varying degrees of effectiveness against different bacterial strains. The study highlighted the significance of substituent groups in determining biological activity .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMIC Values (mg/mL)
2-Methyl-1-(pyrrolidin-2-yl)propan-1-oneNeurotransmitter release modulationNot yet determined
Pyrrolidine Derivative AAntibacterial against S. aureus0.0039
Pyrrolidine Derivative BAntifungal against C. albicans16.69
Pyrrolidine Derivative CAntimicrobial against E. coli0.025

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